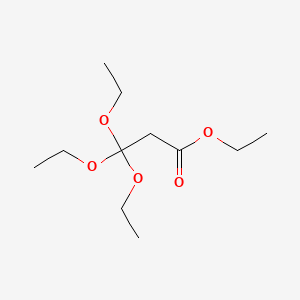

Ethyl 3,3,3-triethoxypropanoate

Description

Significance of Orthoesters and Polyfunctional Esters in Modern Synthesis

Orthoesters, characterized by the RC(OR')₃ formula, are a functional group of considerable importance in organic chemistry. wikipedia.org They can be viewed as the products of exhaustive alkylation of orthocarboxylic acids, which are themselves unstable. wikipedia.orgrsc.org The synthetic utility of orthoesters is extensive; they serve as valuable substrates in a wide array of organic transformations. rsc.orgresearchgate.net One of their most prominent roles is as protecting groups for carboxylic acids. The orthoester functionality is stable under basic conditions but can be readily hydrolyzed back to the carboxylic acid under mild acidic conditions, a reactivity pattern that is highly sought after in multi-step syntheses.

Furthermore, orthoesters are key reactants in carbon-carbon bond-forming reactions. For instance, in the Bodroux-Chichibabin aldehyde synthesis, an orthoester reacts with a Grignard reagent to produce an aldehyde. wikipedia.org They are also pivotal in the Johnson-Claisen rearrangement, a powerful method for constructing γ,δ-unsaturated esters. Since the mid-20th century, orthoesters have been widely applied in the synthesis of various heterocyclic compounds, including those containing nitrogen, oxygen, and sulfur. semanticscholar.org Their ability to act as a synthetic equivalent for a "RC³⁺" cation allows them to be inserted between two heteroatoms in cyclization reactions. semanticscholar.org The growing emphasis on green chemistry has also highlighted the use of orthoesters in solvent-free or aqueous reaction conditions, underscoring their adaptability. rsc.orgresearchgate.net

Polyfunctional esters, molecules bearing one or more ester groups alongside other functional groups, are central to the synthesis of complex organic substances and materials. researchgate.netacs.org The purposeful design and synthesis of these molecules are important for creating specialized ligands for organometallic chemistry, developing new materials like supramolecular hydrogelators, and producing biodegradable plasticizers. researchgate.netnih.govresearchgate.net The presence of multiple functional groups allows for sequential and orthogonal chemical modifications, enabling the construction of intricate molecular architectures from a single, versatile starting material. acs.org This approach is fundamental to creating polymers with tailored properties and has applications in drug delivery and tissue engineering. nih.govmdpi.com

Structural Characteristics and Chemical Precursors of Ethyl 3,3,3-triethoxypropanoate

This compound possesses a unique structure that combines an orthoester and an ester functionality within the same molecule. The systematic IUPAC name for this compound is this compound. nih.gov The molecule consists of a three-carbon propanoate backbone. The carbonyl carbon of the ester group is designated as C1, and it is attached to an ethoxy group (-OCH₂CH₃). The C3 carbon is the orthoester center, bonded to three separate ethoxy groups. This dense arrangement of oxygen-containing functional groups results in a molecule with specific stereoelectronic properties and a high degree of potential reactivity, particularly at the orthoester carbon.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂O₅ |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | This compound |

| SMILES | CCOC(=O)CC(OCC)(OCC)OCC |

| InChI Key | InChI=1S/C11H22O5/c1-5-12-9(14-7-3)10(15-8-4)6-11(13)16-9-5/h9-10H,5-8H2,1-4H3 |

The synthesis of this compound is not widely documented, but its chemical precursors can be inferred from established methods for orthoester synthesis. The most common and historically significant method is the Pinner reaction. wikipedia.org This reaction involves treating a nitrile with an alcohol in the presence of a hydrogen halide catalyst. For this compound, the logical precursor would be ethyl 3-cyanopropanoate, which would react with excess ethanol (B145695) under anhydrous acidic conditions.

Another viable synthetic route involves the reaction of a 1,1,1-trihaloalkane with a sodium alkoxide. wikipedia.org In this case, the precursor would be ethyl 3,3,3-trichloropropanoate, which could be treated with three equivalents of sodium ethoxide to yield the desired orthoester product along with sodium chloride.

Table 2: Potential Chemical Precursors for this compound

| Precursor Name | Reagent | Reaction Type |

|---|---|---|

| Ethyl 3-cyanopropanoate | Ethanol, HCl | Pinner Reaction |

Historical Context of Related Trialkoxyalkanoates Research

The study of orthoesters, the defining feature of trialkoxyalkanoates like this compound, has a rich history in organic chemistry. While the first syntheses were reported earlier, their widespread application began to flourish in the mid-20th century, particularly in the field of heterocyclic chemistry. semanticscholar.org Chemists discovered their utility in constructing five- and six-membered rings containing heteroatoms, which are common motifs in pharmaceuticals and natural products. semanticscholar.org

The Pinner reaction, first described in the late 19th century, provided the foundational method for accessing these compounds from nitriles and alcohols. wikipedia.org This reaction proceeds through an imido ester hydrochloride intermediate, which then reacts with additional alcohol to form the stable orthoester. wikipedia.org Historically, another method involved the reaction of 1,1,1-trichloroalkanes with sodium alkoxides, showcasing early examples of nucleophilic substitution to form the C(OR)₃ group. wikipedia.org

Research into polyfunctional molecules, including those with multiple ester or alkoxy groups, has evolved significantly. Initially focused on the synthesis of relatively simple structures, the field has progressed towards creating highly complex and multifunctional molecules. acs.orgnih.gov This progression was driven by the need for advanced materials, such as specialized polymers and biocompatible hydrogels, and for more efficient synthetic routes to complex target molecules in medicinal chemistry. rsc.orgnih.gov The development of methods for the selective transformation of one functional group in the presence of others has been a key theme in this area of research, allowing for the programmed construction of sophisticated organic compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

32650-62-7 |

|---|---|

Molecular Formula |

C11H22O5 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

ethyl 3,3,3-triethoxypropanoate |

InChI |

InChI=1S/C11H22O5/c1-5-13-10(12)9-11(14-6-2,15-7-3)16-8-4/h5-9H2,1-4H3 |

InChI Key |

PIVYSIAHRZAYMK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC(OCC)(OCC)OCC |

Canonical SMILES |

CCOC(=O)CC(OCC)(OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3,3,3 Triethoxypropanoate

Classical Esterification and Acetalization Pathways

The foundational methods for the synthesis of orthoesters like Ethyl 3,3,3-triethoxypropanoate have relied on well-established reactions involving condensation and substitution.

The reaction of nitriles with alcohols in the presence of a strong acid, known as the Pinner reaction, is a cornerstone for the synthesis of orthoesters. wikipedia.orgwikipedia.org This reaction proceeds through the formation of an imino ester salt, which subsequently reacts with excess alcohol to yield the orthoester. wikipedia.orgorganic-chemistry.org While a direct application to produce this compound is not extensively documented in readily available literature, the general mechanism is highly applicable. The synthesis would theoretically involve the reaction of ethyl cyanoacetate (B8463686) with ethanol (B145695) in the presence of an acid catalyst.

Another classical approach involves the direct condensation of a suitable precursor with triethyl orthoformate. wikipedia.orgrsc.org Triethyl orthoformate is a versatile reagent used in the formation of acetals and can act as a one-carbon unit extender. semanticscholar.org The industrial synthesis of triethyl orthoformate itself is typically achieved through the reaction of hydrogen cyanide with ethanol or from chloroform (B151607) and sodium ethoxide. wikipedia.orgprepchem.com

A notable greener approach to the Pinner synthesis of trimethylorthoesters has been developed, which avoids the use of toxic solvents and reagents. unive.it This method utilizes a two-step sequence where the nitrile is first converted to an imidate hydrochloride, followed by methanolysis to the orthoester. unive.it This suggests a potential for developing a more environmentally benign synthesis for this compound.

Table 1: Examples of Pinner Reaction Conditions for Orthoester Synthesis

| Nitrile Substrate | Alcohol | Catalyst | Conditions | Product | Reference |

| Benzonitrile | Isobutyl alcohol | Anhydrous HCl | Gaseous HCl passed through mixture | Imidate hydrochloride | nih.gov |

| Aliphatic/Aromatic Nitriles | Methanol | Anhydrous HCl | 5 °C, no solvent | Imidate hydrochlorides (>90% yield) | unive.it |

| Alkyl Imidate Salts | Methanol | - | 25-65 °C | Trimethylortho-propionate/valerate | unive.it |

This table presents generalized conditions for the Pinner reaction leading to orthoesters and their intermediates.

A well-documented method for synthesizing orthoesters involves the alcoholysis of 1,1,1-trihaloalkanes with a sodium alkoxide. wikipedia.org This reaction is a nucleophilic substitution where three equivalents of the alkoxide displace the halide atoms.

A specific procedure for a closely related compound, ethyl 3,3-diethoxypropanoate, involves the reaction of 1,1,1-trichloro-4-ethoxy-3-buten-2-one (B7884701) with ethanol in the presence of anhydrous potassium carbonate. This method proceeds with high yield and demonstrates the utility of halogenated precursors in the synthesis of di- and tri-alkoxy propanoates.

Table 2: Synthesis of Ethyl 3,3-diethoxypropanoate via Alcoholysis

| Halogenated Precursor | Reagents | Conditions | Yield | Product | Reference |

| 1,1,1-trichloro-4-ethoxy-3-buten-2-one | Dry ethanol, Anhydrous potassium carbonate | Stirring for 10 hr at room temperature | 84.5% | Ethyl 3,3-diethoxypropanoate | N/A |

This table is based on a documented synthesis of a related compound and illustrates the general principle.

Modern and Catalytic Synthetic Approaches

Contemporary synthetic chemistry offers a range of catalytic methods that provide enhanced selectivity, milder reaction conditions, and improved atom economy for the synthesis of complex molecules like this compound.

Transition metals, particularly rhodium, have been employed in the synthesis of orthoesters and related compounds. Rhodium-catalyzed decomposition of diazo compounds in the presence of alcohols is a known method for generating C-O bonds and can be applied to orthoester synthesis. ohiolink.edu Furthermore, rhodium-catalyzed C-H activation and subsequent functionalization represent a powerful tool for forming new bonds under catalytic conditions. mdpi.com

While a direct rhodium-catalyzed synthesis of this compound is not prominently featured in the literature, the principles of these catalytic cycles offer a promising avenue for future research. For example, the rhodium-catalyzed addition of alcohols to unsaturated systems is a potential pathway. mdpi.com

Organocatalysis has emerged as a powerful strategy in organic synthesis, often providing high levels of stereoselectivity without the need for metal catalysts. N-Heterocyclic carbenes (NHCs) have been shown to be effective catalysts for a variety of transformations, including the synthesis of esters. nih.govscripps.edu NHCs can activate substrates in unique ways, leading to highly selective reactions. nih.gov

A novel NHC-catalyzed oxidative transformation of organic halides into esters has been reported, which utilizes molecular oxygen as the oxidant. nih.gov This type of reaction could potentially be adapted for the synthesis of this compound from a suitable precursor. Additionally, phosphine-catalyzed reactions, such as the reaction of alkyl propiolates with N-tosylimines, demonstrate the utility of organocatalysis in constructing complex molecular frameworks. nih.gov

The use of enzymes in organic synthesis, or chemoenzymatic synthesis, offers unparalleled selectivity under mild conditions. nih.govmdpi.com Lipases are a class of enzymes that are widely used for the synthesis of esters through esterification and transesterification reactions. nih.govnih.gov These enzymes can exhibit high regio- and enantioselectivity, which is particularly valuable in the synthesis of complex molecules. nih.gov

While a direct chemoenzymatic synthesis of this compound has not been described, the synthesis of various ester-containing natural products has been achieved using chemoenzymatic strategies. nih.govrsc.org For instance, glycosynthases, which are engineered glycosidases, have been used in the synthesis of oligosaccharides, demonstrating the potential for enzymatic methods to construct complex linkages. nih.gov The application of lipases or other engineered enzymes to a suitable precursor could provide a highly selective and environmentally friendly route to this compound.

Green Chemistry Principles in Synthesis Design

The design of synthetic routes for fine chemicals like this compound is increasingly guided by the twelve principles of green chemistry. These principles advocate for the development of chemical processes that are more environmentally benign. Among these, maximizing atom economy and utilizing safer solvents are paramount in creating sustainable synthetic strategies.

Atom Economy Maximization in this compound Synthetic Routes

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. orgsyn.org An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, generating no waste.

Plausible Synthetic Route:

A potential synthesis could involve the base-catalyzed condensation of triethyl orthoformate with ethyl acetate (B1210297). In this reaction, all the carbon, hydrogen, and oxygen atoms from both reactants could theoretically be incorporated into the final product, this compound, with the only byproduct being ethanol, which can be recycled.

To illustrate the concept of atom economy, let's consider a well-documented synthesis of a structurally similar compound, ethyl 3-ethoxypropanoate, which is produced by the addition of ethanol to ethyl acrylate. google.com In this reaction, all atoms of the reactants are incorporated into the desired product, resulting in a 100% atom economy.

Table 1: Atom Economy Calculation for the Synthesis of Ethyl 3-ethoxypropanoate

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Atoms Incorporated into Product |

| Ethanol | C₂H₆O | 46.07 | All |

| Ethyl acrylate | C₅H₈O₂ | 100.12 | All |

| Product | Ethyl 3-ethoxypropanoate | C₇H₁₄O₃ | 146.19 |

| Atom Economy | 100% |

Note: This table is for illustrative purposes based on a similar reaction. The atom economy for the synthesis of this compound would depend on the specific reactants and reaction mechanism.

Achieving high atom economy is a critical goal in designing the synthesis of this compound. Researchers would aim for addition or rearrangement reactions, which inherently have higher atom economies compared to substitution or elimination reactions that generate stoichiometric byproducts.

Solvent Selection and Alternative Reaction Media

The choice of solvent is another crucial aspect of green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to waste and environmental impact. Traditional syntheses of related esters and orthoesters have often utilized conventional volatile organic compounds (VOCs) such as tetrahydrofuran (B95107) (THF), toluene, and chlorinated solvents. orgsyn.org However, the principles of green chemistry encourage the use of safer and more environmentally friendly alternatives.

For the synthesis of this compound, several green solvent strategies could be considered:

Ethanol as a Reactant and Solvent: In the proposed synthesis from triethyl orthoformate and ethyl acetate, using an excess of ethanol could serve as both a reactant and the reaction solvent. Ethanol is a bio-based and relatively benign solvent, making this an attractive option.

Solvent-Free Reactions: Investigating the possibility of running the reaction without a solvent is a primary goal of green chemistry. This approach, if feasible, would eliminate solvent waste entirely.

Alternative Green Solvents: If a solvent is necessary, the use of greener alternatives should be explored. These could include:

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable, have low volatility, and can be derived from renewable resources. atamanchemicals.com

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative that can be easily removed from the reaction mixture by depressurization.

Table 2: Comparison of Potential Solvents for the Synthesis of this compound

| Solvent | Classification | Green Chemistry Considerations |

| Tetrahydrofuran (THF) | Conventional Organic Solvent | Peroxide-forming, volatile, derived from petrochemicals. |

| Toluene | Conventional Organic Solvent | Volatile, toxic, derived from petrochemicals. |

| Ethanol | Green Solvent | Bio-based, low toxicity, biodegradable. Can also be a reactant. |

| Deep Eutectic Solvents (DESs) | Alternative Solvent | Low volatility, often biodegradable, tunable properties. atamanchemicals.com |

| Supercritical CO₂ (scCO₂) | Alternative Solvent | Non-toxic, non-flammable, easily separated from products. |

Reactivity and Mechanistic Investigations of Ethyl 3,3,3 Triethoxypropanoate

Hydrolysis and Transacetalization Reactions

The orthoester group, RC(OR')₃, is the most reactive site on the molecule under acidic conditions. wikipedia.orgnih.gov Its chemistry is dominated by hydrolysis and transacetalization, both of which proceed through a common oxocarbenium ion intermediate.

Acid-Catalyzed Hydrolysis Mechanisms

Orthoesters, including ethyl 3,3,3-triethoxypropanoate, are readily hydrolyzed in the presence of aqueous acid to yield an ester and alcohol. wikipedia.org The reaction is sensitive to acid catalysis and proceeds through a multi-step mechanism. cdnsciencepub.com The process must be conducted in anhydrous solvents if the orthoester is to be preserved. nih.gov

The generally accepted mechanism for the acid-catalyzed hydrolysis of an orthoester involves three main stages: cdnsciencepub.com

Protonation and Formation of a Carboxonium Ion: The reaction is initiated by the protonation of one of the alkoxy oxygen atoms by an acid catalyst. This is followed by the elimination of an alcohol molecule (ethanol in this case) to form a resonance-stabilized oxocarbenium (or carboxonium) ion. This step is often the rate-determining step. epa.gov

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the carboxonium ion. This results in the formation of a protonated hemiorthoester intermediate.

Deprotonation and Decomposition: The protonated hemiorthoester is deprotonated. Subsequent protonation of another alkoxy group and elimination of a second alcohol molecule leads to the formation of the final ester product, ethyl 3-ethoxypropenoate, which would likely tautomerize or further react depending on the conditions, ultimately leading to simpler esters and alcohols upon full hydrolysis.

The hydrolysis of cyclic orthoesters has shown that cleavage is highly stereospecific, with a preference for the loss of an axial alkoxy group, providing evidence for stereoelectronic control in the breakdown of the tetrahedral intermediates. cdnsciencepub.com

Transacetalization for Diverse Acetal (B89532) and Ketal Formation

The exchange of alkoxy groups on an orthoester with other alcohols, known as transacetalization, is a versatile and well-known reaction. nih.gov This equilibrium-driven process is also typically catalyzed by acid and can be used to synthesize a variety of other acetals or ketals from this compound.

The mechanism is analogous to the initial steps of hydrolysis. The orthoester is activated by an acid catalyst, leading to the formation of the key oxocarbenium ion intermediate through the loss of an ethanol (B145695) molecule. This electrophilic intermediate is then intercepted by a different alcohol (R'OH) present in the reaction mixture. By using a diol or a large excess of another alcohol, the equilibrium can be shifted to favor the formation of a new acetal or ketal. This method is a cornerstone of dynamic covalent chemistry and has been used to self-assemble complex supramolecular structures like cryptates. nih.gov

Reactions Involving the Ester Functionality

The ethyl ester moiety of the molecule exhibits reactivity characteristic of carboxylic acid esters, including susceptibility to nucleophilic acyl substitution and reduction.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. In the case of this compound, the ethyl group of the ester can be replaced by another alkyl group (R') by reacting the compound with a different alcohol (R'OH).

This reaction is typically catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base (like sodium alkoxide). The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used as the solvent, or the leaving alcohol (ethanol) is removed from the reaction mixture as it forms. This process is fundamental in various applications, including the synthesis of polyesters and in the production of biofuels. Poly(ortho-esters), for instance, can be derived from the transesterification of orthoesters. taylorandfrancis.com

Reduction Pathways of the Ester Moiety (e.g., Bouveault-Blanc Reduction, Complex Metal Hydride Reductions)

The ester functional group can be reduced to a primary alcohol. This transformation can be achieved through several methods, including classical dissolving metal reductions and modern complex metal hydride reductions.

Bouveault-Blanc Reduction

First reported in 1903, the Bouveault-Blanc reduction is a classic method for converting esters to primary alcohols. alfa-chemistry.comwikipedia.org The reaction employs metallic sodium as the reducing agent and an alcohol, typically absolute ethanol, as a proton source. sciencemadness.org For this compound, this would reduce the ethyl ester group to a primary alcohol, yielding 3,3,3-triethoxypropan-1-ol.

The mechanism is a radical pathway: allaboutchemistry.net

A single electron is transferred from the sodium metal to the carbonyl carbon of the ester.

This forms a radical anion, which then undergoes cleavage of the C-O bond of the ethoxy group of the ester.

The resulting radical is further reduced and protonated by the alcohol solvent to yield the primary alcohol.

Although largely replaced in laboratory settings by metal hydride reagents, the Bouveault-Blanc reduction remains relevant for certain industrial applications due to its low cost and avoidance of transition metals. alfa-chemistry.com

Complex Metal Hydride Reductions

Complex metal hydrides are powerful and selective reducing agents widely used in organic synthesis. pharmaguideline.com

Lithium Aluminum Hydride (LiAlH₄): This is a very strong reducing agent capable of reducing esters, carboxylic acids, amides, and nitriles. pharmaguideline.comorganicchemistrydata.org It readily reduces the ethyl ester of this compound to the corresponding primary alcohol, 3,3,3-triethoxypropan-1-ol. The reaction must be carried out in an anhydrous ether solvent, as LiAlH₄ reacts violently with water and alcohols. organicchemistrydata.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester, followed by the departure of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of hydride to the alkoxide, which is protonated during aqueous workup to give the final primary alcohol. youtube.com

Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent than LiAlH₄. libretexts.org It rapidly reduces aldehydes and ketones but is generally very slow to react with esters. pharmaguideline.com Therefore, NaBH₄ would typically not be effective for reducing the ester functionality of this compound under standard conditions, allowing for the selective reduction of an aldehyde or ketone in the presence of this molecule's ester group.

Table 1: Comparison of Reduction Methods for the Ester Moiety

| Feature | Bouveault-Blanc Reduction | Complex Metal Hydride Reduction (LiAlH₄) |

|---|---|---|

| Reagents | Sodium metal, absolute alcohol (e.g., ethanol) sciencemadness.org | Lithium aluminum hydride (LiAlH₄), followed by aqueous workup libretexts.org |

| Solvent | The reacting alcohol (e.g., ethanol, butanol) alfa-chemistry.com | Anhydrous ether (e.g., diethyl ether, THF) organicchemistrydata.org |

| Mechanism | Radical-based single electron transfer allaboutchemistry.net | Nucleophilic hydride transfer youtube.com |

| Selectivity | Reduces esters and ketones. wikipedia.org Does not reduce isolated alkenes. alfa-chemistry.com | Reduces most polar unsaturated functional groups (esters, acids, amides, ketones, aldehydes). organicchemistrydata.org |

| Conditions | Vigorous, requires high temperatures and anhydrous conditions. wikipedia.org | Can often be run at lower temperatures, but requires strictly anhydrous conditions and careful workup. libretexts.org |

Nucleophilic and Electrophilic Reactivity at the Propanoate Chain

The propanoate chain itself, specifically the α-carbon (the carbon adjacent to the ester carbonyl), is a site for potential nucleophilic reactivity.

Nucleophilic Reactivity

The hydrogen atoms on the α-carbon (C-2) of the this compound molecule are weakly acidic due to the electron-withdrawing effect of the adjacent ester carbonyl group. In the presence of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), one of these α-hydrogens can be abstracted to form an enolate ion.

This enolate is a potent carbon-based nucleophile. It can participate in a variety of bond-forming reactions with suitable electrophiles. For example, it can react with:

Alkyl halides in an alkylation reaction to form a new carbon-carbon bond at the α-position.

Aldehydes or ketones in an aldol (B89426) addition reaction.

Other esters in a Claisen condensation.

Electrophilic Reactivity

The saturated alkyl chain of this compound is electron-rich and lacks a good leaving group, making it generally unreactive towards electrophiles. Electrophilic attack typically requires an activating group, such as a double bond or an aromatic ring, which is absent in this part of the molecule. vaia.com Reactions involving electrophilic attack on a saturated carbon chain are rare and usually require superacidic conditions or photochemical activation, which are outside the scope of typical synthetic transformations.

General Alpha-Carbon Functionalization Strategies for Orthoesters

The alpha-carbon of orthoesters, being adjacent to the ester carbonyl group, possesses acidic protons that can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles. A common strategy involves the acylation of the alpha-carbon.

In a typical reaction, the orthoester would be treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the corresponding enolate. Subsequent addition of an acylating agent, such as an acid chloride or anhydride, would introduce an acyl group at the alpha-position. The stability of the orthoester functionality under these basic conditions is a critical factor for the success of such transformations.

Hypothetical Reaction Data for Alpha-Acylation:

| Reactant 1 | Base | Electrophile | Solvent | Temperature (°C) | Hypothetical Product |

| This compound | LDA | Acetyl chloride | THF | -78 to 0 | Ethyl 2-acetyl-3,3,3-triethoxypropanoate |

| This compound | NaH | Benzoyl chloride | DMF | 0 to 25 | Ethyl 2-benzoyl-3,3,3-triethoxypropanoate |

This table is illustrative and not based on experimental results for the specified compound.

General Reactions at the Trialkoxy-Substituted Carbon of Orthoesters

The orthoester carbon is an electrophilic center and can be susceptible to nucleophilic attack, particularly after activation by a Lewis or Brønsted acid. One of the fundamental reactions of orthoesters is their hydrolysis to form an ester and alcohols.

Furthermore, orthoesters can react with Grignard reagents in a reaction analogous to the Bodroux-Chichibabin aldehyde synthesis. This would involve the displacement of one of the alkoxy groups by the alkyl or aryl group from the Grignard reagent, leading to the formation of a ketal, which could then be hydrolyzed to a ketone.

General Rearrangement Reactions and Fragmentations of Orthoesters

General Acid-Mediated Rearrangements of Orthoesters

In the presence of acid, orthoesters can undergo rearrangement reactions. The protonation of one of the alkoxy oxygen atoms can lead to the elimination of an alcohol molecule, generating a resonance-stabilized dialkoxycarbenium ion. This intermediate can then be attacked by a nucleophile or undergo further rearrangements. The specific pathway would be highly dependent on the substrate structure and reaction conditions.

The generally accepted mechanism for the acid-catalyzed hydrolysis of orthoesters involves the following steps:

Protonation of an alkoxy oxygen.

Elimination of an alcohol to form a dialkoxycarbenium ion.

Attack of water on the carbocation.

Deprotonation to form a hemiacetal ester.

Further hydrolysis of the hemiacetal ester to the final ester and alcohol products.

General Thermal Decomposition Studies of Orthoesters (Mechanistic Aspects)

The thermal decomposition of esters, known as ester pyrolysis, typically proceeds through a syn-elimination mechanism via a six-membered cyclic transition state, requiring a β-hydrogen atom. For an orthoester like this compound, the thermal stability is expected to be significant. Pyrolysis at high temperatures would likely involve the elimination of ethanol to form a ketene (B1206846) acetal, CH2=C(OEt)COOEt. Further decomposition could lead to a variety of smaller molecules. The exact products and mechanisms would necessitate specific experimental studies involving techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Computational and Theoretical Chemistry Studies of Ethyl 3,3,3 Triethoxypropanoate

Electronic Structure and Conformation Analysis

A fundamental understanding of a molecule's behavior begins with the characterization of its electronic structure and preferred three-dimensional shapes.

Quantum Mechanical Calculations (e.g., DFT studies)

Currently, there are no published studies that have employed quantum mechanical calculations, such as Density Functional Theory (DFT), to investigate Ethyl 3,3,3-triethoxypropanoate. Such studies would be invaluable for determining a wide range of molecular properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial atomic charges. This information is crucial for predicting the molecule's reactivity and its potential interactions with other chemical species.

Conformational Landscape and Energy Minima

The flexibility of the ethyl and ethoxy groups in this compound suggests a complex conformational landscape with multiple potential energy minima. A thorough conformational analysis, which has not yet been reported, would involve systematically exploring the potential energy surface to identify the most stable conformers and the energy barriers between them. This knowledge is essential for understanding how the molecule's shape influences its physical and chemical properties.

Reaction Mechanism Elucidation

Understanding how a molecule reacts is a cornerstone of chemistry. Computational studies are powerful tools for mapping out the intricate details of reaction pathways.

Transition State Characterization for Key Reactions

For any chemical reaction that this compound might undergo, such as hydrolysis or transesterification, the identification and characterization of the corresponding transition states are critical. Theoretical calculations can provide the geometries and energies of these high-energy intermediates, which are fleeting and often difficult to study experimentally. This information is fundamental to understanding the kinetics of a reaction. As of now, no such characterizations have been published for this compound.

Free Energy Profiles of Reaction Pathways

By mapping the energy changes along a reaction coordinate, from reactants through transition states to products, a free energy profile can be constructed. These profiles provide a quantitative picture of a reaction's feasibility and rate. The generation of such profiles for reactions involving this compound would offer predictive power in designing and optimizing synthetic routes. This area of research remains to be explored for this molecule.

Prediction of Reactivity and Selectivity

A primary goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. By analyzing its calculated electronic and structural properties, it is possible to make informed predictions about its reactivity and the selectivity of its reactions. For instance, mapping the electrostatic potential onto the electron density surface could reveal sites susceptible to nucleophilic or electrophilic attack. However, without the foundational computational data, any predictions regarding the reactivity and selectivity of this compound would be purely speculative.

Quantitative Structure-Reactivity Relationships (QSAR)

Quantitative Structure-Reactivity Relationships (QSAR) are computational models that aim to correlate the structural or property-based features of a series of compounds with their chemical reactivity. For this compound, QSAR studies would typically involve the calculation of various molecular descriptors that quantify its electronic, steric, and thermodynamic properties. These descriptors can then be used to build mathematical models that predict its behavior in specific reactions.

While specific, in-depth QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand its likely reactivity. The development of a QSAR model for this compound would involve the following key steps:

Molecular Descriptor Calculation: A range of descriptors would be calculated for this compound. These descriptors fall into several categories:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which indicate the molecule's susceptibility to nucleophilic or electrophilic attack.

Steric Descriptors: Including molecular volume, surface area, and specific steric parameters that describe the bulkiness of the triethoxy groups and their influence on the accessibility of the reactive centers.

Topological Descriptors: Which are numerical representations of the molecular structure, connectivity, and branching.

Model Development: The calculated descriptors would be statistically correlated with experimentally determined or computationally predicted reactivity data for a series of related compounds. Techniques such as multiple linear regression (MLR), principal component analysis (PCA), and machine learning algorithms are often employed to build the QSAR model.

The insights gained from such a QSAR model could predict, for instance, the rate of hydrolysis of the ester group or the compound's reactivity towards a specific class of reagents.

Chemo- and Regioselectivity Predictions

Computational chemistry offers powerful tools to predict the chemo- and regioselectivity of reactions involving multifunctional molecules like this compound. This compound possesses several potentially reactive sites: the carbonyl carbon of the ester, the α-carbon, and the ether linkages of the ethoxy groups. Predicting which of these sites will react (chemoselectivity) and at which specific atom (regioselectivity) is crucial for designing synthetic routes.

Methods for Predicting Selectivity:

Analysis of the Electrostatic Potential (ESP) Surface: The ESP surface provides a visual representation of the charge distribution on the molecule. Regions of negative potential (red) indicate areas susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the ESP would likely show a significant positive potential around the carbonyl carbon, making it a prime target for nucleophiles.

Frontier Molecular Orbital (FMO) Theory: This theory examines the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. The energy and spatial distribution of the LUMO of this compound would be a key indicator of where a nucleophile is most likely to attack. The LUMO is expected to have a large coefficient on the carbonyl carbon.

Calculation of Reaction Pathways and Transition States: More advanced computational methods involve calculating the energy profiles of different possible reaction pathways. By locating the transition state structures and calculating their activation energies, the most favorable reaction pathway can be identified, thus predicting the chemo- and regioselectivity.

For example, in a reaction with a nucleophile, theoretical calculations could compare the activation energies for an attack at the carbonyl carbon versus an SN2-type reaction at one of the ethoxy groups' ethyl carbons. The pathway with the lower activation energy would be the predicted major product.

While specific published data on the comprehensive chemo- and regioselectivity predictions for this compound is limited, the application of these well-established computational methods provides a robust framework for understanding and predicting its reactive behavior.

Advanced Analytical Methodologies for Mechanistic Elucidation of Ethyl 3,3,3 Triethoxypropanoate Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions and characterizing the structures of reactants, intermediates, and products in real-time. nih.gov Its ability to provide quantitative data without the need for calibration for each species makes it particularly valuable in mechanistic studies. acs.org

In the context of Ethyl 3,3,3-triethoxypropanoate transformations, such as acid-catalyzed hydrolysis, ¹H and ¹³C NMR spectroscopy are indispensable. The ¹H NMR spectrum of the starting material, this compound, exhibits characteristic signals for the different proton environments. chemicalbook.com

Table 1: Hypothetical ¹H NMR Spectral Data for the Hydrolysis of this compound

| Compound | Chemical Shift (ppm) | Multiplicity | Assignment |

| This compound | 1.20 | t | -OCH₂CH ₃ (ester) |

| 1.25 | t | -OCH₂CH ₃ (ethoxy) | |

| 2.70 | s | -CH ₂- | |

| 3.60 | q | -OCH ₂CH₃ (ethoxy) | |

| 4.10 | q | -OCH ₂CH₃ (ester) | |

| Ethanol (B145695) | 1.22 | t | -CH ₃ |

| 3.65 | q | -CH ₂- | |

| Ethyl 3-ethoxy-3-hydroxypropanoate (Intermediate) | 1.21 | t | -OCH₂CH ₃ (ester) |

| 1.28 | t | -OCH₂CH ₃ (ethoxy) | |

| 2.80 | d | -CH ₂- | |

| 3.70 | q | -OCH ₂CH₃ (ethoxy) | |

| 4.12 | q | -OCH ₂CH₃ (ester) | |

| 5.50 | t | -CH (OH)- | |

| Ethyl 3-oxopropanoate (B1240783) (Product) | 1.30 | t | -CH ₃ |

| 3.50 | s | -CH ₂- | |

| 4.20 | q | -OCH ₂- |

Note: The chemical shifts are hypothetical and for illustrative purposes.

By acquiring NMR spectra at regular intervals during the reaction, the disappearance of the signals corresponding to this compound and the appearance of new signals corresponding to intermediates and the final products can be tracked. For instance, in an acid-catalyzed hydrolysis, one would expect to see the formation of ethanol and partially hydrolyzed intermediates. The integration of these signals over time provides quantitative data on the concentration of each species, allowing for the determination of reaction kinetics.

Furthermore, advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to unequivocally assign the signals of transient intermediates, which may not be isolable. This provides crucial evidence for the proposed reaction mechanism. For example, the correlation between a proton and a carbon in a newly formed hydroxyl group of an intermediate can be definitively established.

Mass Spectrometry Techniques for Mechanistic Pathway Confirmation

Mass spectrometry (MS) is a vital tool for confirming mechanistic pathways by identifying the molecular weights of reactants, intermediates, and products. When coupled with a separation technique like gas chromatography (GC-MS), it allows for the analysis of complex reaction mixtures.

In the study of this compound transformations, GC-MS can be used to identify the final products of a reaction, such as hydrolysis or alcoholysis. nih.gov The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for its identification. nist.gov

Table 2: Expected Mass-to-Charge Ratios (m/z) in the Mass Spectrum of Key Species in the Hydrolysis of this compound

| Compound | Molecular Weight ( g/mol ) | Expected Key Fragment Ions (m/z) |

| This compound | 190.24 | 145, 117, 101, 73, 45 |

| Ethanol | 46.07 | 46, 45, 31 |

| Ethyl 3-oxopropanoate | 116.12 | 116, 88, 71, 43 |

Note: The fragment ions are predicted based on common fragmentation patterns.

By analyzing samples from the reaction mixture at different time points, the evolution of the product distribution can be monitored. For instance, the detection of the molecular ion and key fragments of expected intermediates, even at low concentrations, can provide strong evidence for a proposed reaction pathway. High-resolution mass spectrometry (HRMS) can be particularly useful for determining the elemental composition of transient species, further confirming their identity. nih.gov

Chromatographic Methods for Reaction Purity and Byproduct Analysis

Chromatographic techniques are essential for assessing the purity of the starting material, monitoring the progress of a reaction, and identifying and quantifying byproducts. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

For a relatively volatile and thermally stable compound like this compound and its likely transformation products, GC is a highly suitable technique. scholaris.ca A capillary GC column with a suitable stationary phase can be used to separate the components of the reaction mixture. A flame ionization detector (FID) can provide quantitative data on the relative concentrations of the different species.

Table 3: Hypothetical Gas Chromatography Retention Times for a Reaction Mixture

| Compound | Retention Time (min) |

| Ethanol | 2.5 |

| Ethyl 3-oxopropanoate | 6.8 |

| This compound | 10.2 |

Note: Retention times are hypothetical and depend on the specific GC conditions (column, temperature program, etc.).

By running a GC analysis of the reaction mixture at various times, a chromatogram showing the disappearance of the reactant peak and the appearance of product peaks can be obtained. This allows for the calculation of conversion and selectivity. The identification of unexpected peaks can point to the formation of byproducts, providing deeper insight into the reaction mechanism and potential side reactions. For less volatile or thermally sensitive products, HPLC would be the method of choice. The analysis of carboxylic acids, which could be final hydrolysis products, can be effectively achieved using GC after derivatization or by HPLC. acs.orglmaleidykla.ltacs.org

In Situ Spectroscopic Techniques for Kinetic Studies

In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, are invaluable for obtaining real-time kinetic data of chemical reactions. youtube.comyoutube.com By inserting a probe directly into the reaction vessel, spectra can be collected continuously without the need for sampling. nih.gov

For the study of this compound transformations, in situ FTIR spectroscopy can monitor changes in the functional groups present in the reaction mixture. The strong carbonyl (C=O) stretch of the ester group and the C-O stretches of the ether linkages will have characteristic absorption bands in the infrared spectrum.

Table 4: Characteristic Infrared Absorption Frequencies for Functional Groups Involved in the Hydrolysis of this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ester) | ~1740 |

| C-O (ether/ester) | ~1100-1250 |

| O-H (alcohol/water) | ~3200-3600 (broad) |

| C=O (carboxylic acid) | ~1710 |

| O-H (carboxylic acid) | ~2500-3300 (very broad) |

Note: Frequencies are approximate and can vary based on the molecular environment.

As the hydrolysis of this compound proceeds, the intensity of the C-O bands of the ethoxy groups would decrease, while a broad O-H band from the product ethanol (and potentially water if it is a reactant) would appear or increase. mdpi.comnih.gov If the reaction proceeds to the corresponding carboxylic acid, the characteristic broad O-H and shifted C=O bands of the carboxylic acid would become apparent. By tracking the absorbance of these characteristic peaks over time, the rate of reaction can be determined, and kinetic parameters such as the rate constant and activation energy can be calculated. nih.gov

Future Research Directions and Emerging Applications of Ethyl 3,3,3 Triethoxypropanoate

Development of Novel Sustainable Synthetic Routes

The synthesis of orthoesters, including Ethyl 3,3,3-triethoxypropanoate, is traditionally achieved through methods that may involve harsh reagents and conditions. Future research is increasingly focused on developing more sustainable and environmentally friendly synthetic pathways.

Key sustainable methods being explored for orthoester synthesis include:

The Pinner Reaction: This classic method, involving the reaction of a nitrile with an alcohol in the presence of an acid, is being reinvestigated to improve its sustainability. nih.govrsc.orgrsc.orgwikipedia.org A notable advancement is the development of a solvent-free procedure for the Pinner reaction to produce trimethylorthoesters, achieving excellent yields and enhancing process safety and intensification. rsc.org This approach, if adapted for this compound, would represent a significant green chemistry advancement.

Electrochemical Synthesis: Electrochemical methods offer a green and mild alternative for synthesizing functionalized orthoesters. nih.govrsc.orgorganic-chemistry.org These methods avoid the use of harsh chemical oxidants or reductants, often proceeding under ambient conditions with high selectivity. The electrochemical functionalization of 1,3-benzodioxoles to form highly fluorinated orthoesters demonstrates the potential of this technique for creating complex orthoester structures. nih.govrsc.org

Catalyst-Free Reactions: Research into catalyst-free reactions for forming mixed orthoesters from ketene (B1206846) dimethyl acetal (B89532) and various alcohols, including electron-deficient ones, points towards a highly efficient and atom-economical synthetic route. organic-chemistry.org

| Synthetic Route | Key Features | Potential Advantages for this compound |

| Modified Pinner Reaction | Solvent-free conditions, use of gaseous HCl. rsc.org | Reduced solvent waste, improved safety and process intensification. rsc.org |

| Electrochemical Synthesis | Mild conditions, avoids harsh reagents, high selectivity. nih.govrsc.orgorganic-chemistry.org | Greener process, potential for novel functionalization. nih.govrsc.org |

| Catalyst-Free Acetal Exchange | No catalyst required, solvent-free, rapid reaction. organic-chemistry.org | High atom economy, simplified purification, energy efficiency. organic-chemistry.org |

Exploration of Bio-Inspired Catalysis for its Transformations

The use of enzymes in organic synthesis, or biocatalysis, offers unparalleled selectivity and operates under mild, environmentally benign conditions. acsgcipr.org While specific bio-inspired catalysis for this compound is a nascent field, the principles of biocatalysis on related ester compounds provide a clear direction for future research.

Hydrolytic enzymes such as lipases, esterases, and proteases are well-known for their ability to catalyze the hydrolysis of esters with high chemo-, regio-, and enantioselectivity. acsgcipr.org Future research could focus on:

Enzymatic Transformations: Screening for and engineering enzymes that can selectively hydrolyze or transesterify this compound. This could be valuable for the controlled release of active molecules or for the synthesis of chiral building blocks.

Designer Enzymes: The development of artificial enzymes or "designer enzymes" that can perform specific transformations on orthoesters, potentially leading to novel reaction pathways that are not accessible through traditional chemical catalysis.

The fundamental attraction of enzyme-catalyzed reactions lies in their high selectivity and operation under mild, near-neutral pH conditions, which aligns with the goals of green chemistry. acsgcipr.org

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. The integration of orthoester synthesis and transformations into flow chemistry platforms is a logical step towards more efficient and scalable chemical production.

Future research in this area could involve:

Continuous Synthesis: Developing continuous flow reactors for the sustainable synthesis of this compound, potentially utilizing packed-bed reactors with solid-supported catalysts or reagents.

Automated Derivatization: Using automated synthesis platforms to rapidly generate a library of derivatives from this compound by reacting it with various nucleophiles in a flow system. This would accelerate the discovery of new compounds with desired properties.

In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow system to enable real-time monitoring and optimization of reactions involving this compound.

Expansion of Applications in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool in modern organic synthesis. Orthoesters, particularly triethyl orthoformate, are valuable reagents in a variety of MCRs for the synthesis of heterocyclic compounds. nih.govresearchgate.netmdpi.com

The future application of this compound in MCRs could lead to the synthesis of novel and structurally diverse molecules with potential applications in medicinal chemistry and materials science. researchgate.netnih.govresearchgate.net Research in this area is likely to focus on:

Novel Scaffolds: Designing new MCRs where this compound acts as a key building block to generate previously inaccessible molecular scaffolds.

Domino Reactions: Exploring domino reaction sequences initiated by the reaction of this compound in a multicomponent setting, leading to the rapid construction of complex molecular architectures.

Green MCRs: Developing MCRs that utilize this compound under environmentally friendly conditions, such as in water or under solvent-free conditions. researchgate.net

| Reaction Type | Reactants | Product Class |

| Three-Component | Amines, Diethyl Phosphite, TEOF | N-substituted aminomethylenebisphosphonic acids mdpi.com |

| Three-Component | Ketones, Ammonium Acetate (B1210297), TEOF | Substituted Pyrimidines mdpi.com |

| Four-Component | Benzaldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Dihydropyrano[2,3-c]pyrazoles nih.gov |

Role in Supramolecular Chemistry or Nanotechnology

A particularly exciting future direction for this compound lies in its potential use in supramolecular chemistry and nanotechnology. The orthoester functional group can act as a dynamic covalent bond, meaning it can form and break reversibly under specific conditions. nih.govacs.orgrsc.org This property is highly valuable for the construction of self-assembling and stimuli-responsive materials.

Future research is poised to explore:

Self-Assembling Systems: The use of this compound as a tripodal building block for the self-assembly of complex supramolecular architectures, such as cryptates and cages. nih.govresearchgate.net These structures can encapsulate guest molecules and have potential applications in sensing, catalysis, and drug delivery. researchgate.netnih.gov

Stimuli-Responsive Materials: The acid-labile nature of the orthoester linkage can be exploited to create materials that disassemble in response to a pH trigger. nih.govalfa-chemistry.com This is a highly sought-after property for controlled drug release systems and smart materials.

Dynamic Combinatorial Libraries: Employing the reversible nature of the orthoester exchange reaction to create dynamic combinatorial libraries. rsc.org This technique can be used to identify the best-fitting molecular components for a specific target, accelerating the discovery of new receptors and catalysts.

Nanoparticle Functionalization: The self-assembly properties of molecules containing orthoester groups could be used to direct the organization of nanoparticles into ordered superlattices, a key goal in the development of advanced nanomaterials. frontiersin.orgwikipedia.org

The dynamic covalent chemistry of orthoesters opens up possibilities for creating adaptive and fluxional host-guest systems, where the structure of the host can change in response to the guest molecule. acs.org

Q & A

Q. What are the standard synthetic routes for Ethyl 3,3,3-triethoxypropanoate, and what key reaction conditions influence yield?

this compound is synthesized via esterification or multi-step protocols. A common approach involves reacting the corresponding propanoic acid derivative (e.g., 3,3,3-triethoxypropanoic acid) with ethanol under acidic catalysis. For example, analogous compounds like ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate are synthesized via esterification with ethanol and acid catalysts, requiring precise stoichiometric ratios and reflux conditions to avoid side reactions . Multi-step syntheses may involve protecting group strategies for the triethoxy moiety, as seen in fluorinated propanoate derivatives . Key conditions include temperature control (60–80°C), inert atmospheres to prevent oxidation, and purification via fractional distillation or column chromatography.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F if applicable) and Infrared (IR) spectroscopy are critical. For instance, 1H NMR can confirm ethoxy group integration (δ 1.2–1.4 ppm for CH3, δ 3.4–4.2 ppm for OCH2), while 13C NMR identifies carbonyl (170–180 ppm) and ethoxy carbons. IR validates ester C=O stretches (~1740 cm⁻¹). Discrepancies in peak splitting or unexpected shifts (e.g., due to solvent polarity or hydrogen bonding) are resolved by comparing data with structurally similar compounds, such as ethyl 3,3-diethoxypropionate , and using computational tools like DFT for spectral simulation .

Advanced Research Questions

Q. How can reaction kinetics and computational modeling improve the stereochemical control of this compound derivatives?

Stereochemical outcomes in derivatives (e.g., hydroxypropanoates) are influenced by reaction kinetics and solvent effects. For example, studies on ethyl 3-hydroxy-3-(3-methyl-2-thienyl)propanoate demonstrate that polar aprotic solvents (e.g., DMF) enhance nucleophilic attack regioselectivity, while temperature modulation (0–25°C) reduces racemization . Density Functional Theory (DFT) models predict transition-state geometries, enabling optimization of chiral catalysts (e.g., BINOL-derived phosphoric acids) to achieve enantiomeric excess >90% .

Q. What analytical strategies address contradictions in bioactivity data for this compound analogs?

Contradictions in biological assays (e.g., antimicrobial vs. cytotoxic effects) are addressed by:

- Dose-response profiling : Establishing IC50/EC50 curves to differentiate target-specific activity from nonspecific toxicity.

- Metabolic stability assays : Using HPLC-MS to track degradation products in simulated physiological conditions, as applied to fluorinated propanoate esters .

- Comparative SAR studies : Analyzing analogs like ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate to identify substituent effects on bioactivity .

Methodological Challenges and Solutions

Q. What purification challenges arise during large-scale synthesis, and how are they mitigated?

Scaling up synthesis introduces impurities from incomplete esterification or ethoxy group hydrolysis. Solutions include:

- Azeotropic distillation : Removing water via toluene/ethanol azeotropes to shift equilibrium toward product formation .

- High-performance liquid chromatography (HPLC) : Resolving diastereomers or regioisomers, as demonstrated for ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride .

- Crystallization optimization : Using solvent mixtures (hexane/ethyl acetate) to enhance crystal purity, critical for X-ray diffraction validation .

Q. How do researchers validate the hydrolytic stability of this compound under physiological conditions?

Hydrolytic stability is assessed via:

- pH-dependent degradation studies : Incubating the compound in buffers (pH 1–10) and monitoring ethoxy group cleavage via GC-MS.

- Enzymatic assays : Testing susceptibility to esterases using liver microsomes, as seen in studies on ethyl trifluoropyruvate .

- Computational logP calculations : Predicting membrane permeability and hydrolysis rates using software like MarvinSketch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.